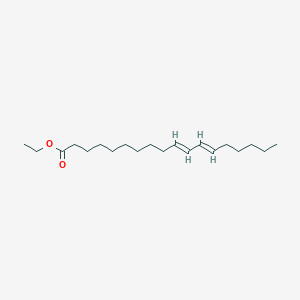
1,5-Dimethyl-1H-pyrrole-2-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Dimethyl-1H-pyrrole-2-carbohydrazide, also known as DMPCH, is a chemical compound that has been studied for its potential use in various scientific research applications. This compound has been synthesized using different methods and has shown promising results in its mechanism of action, biochemical and physiological effects, and future directions for research.
Mecanismo De Acción
The mechanism of action of 1,5-Dimethyl-1H-pyrrole-2-carbohydrazide is not fully understood, but it is believed to be related to its ability to inhibit the activity of certain enzymes and proteins. 1,5-Dimethyl-1H-pyrrole-2-carbohydrazide has been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter that is important for memory and learning.
Efectos Bioquímicos Y Fisiológicos
1,5-Dimethyl-1H-pyrrole-2-carbohydrazide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to induce apoptosis, or programmed cell death, in cancer cells. 1,5-Dimethyl-1H-pyrrole-2-carbohydrazide has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1,5-Dimethyl-1H-pyrrole-2-carbohydrazide in lab experiments include its ease of synthesis, its relatively low cost, and its potential therapeutic benefits. However, there are also some limitations to using 1,5-Dimethyl-1H-pyrrole-2-carbohydrazide in lab experiments, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are many future directions for research on 1,5-Dimethyl-1H-pyrrole-2-carbohydrazide. One area of research could focus on optimizing the synthesis of 1,5-Dimethyl-1H-pyrrole-2-carbohydrazide to increase yields and purity. Another area of research could focus on the development of new therapeutic applications for 1,5-Dimethyl-1H-pyrrole-2-carbohydrazide, such as its potential use in the treatment of other neurodegenerative diseases or in the development of new anticancer drugs. Additionally, further research is needed to fully understand the mechanism of action of 1,5-Dimethyl-1H-pyrrole-2-carbohydrazide and its potential toxicity.
Métodos De Síntesis
1,5-Dimethyl-1H-pyrrole-2-carbohydrazide can be synthesized using various methods, including the reaction between 1,5-dimethylpyrrole and hydrazine hydrate in the presence of a catalyst. Another method involves the reaction between 1,5-dimethylpyrrole and hydrazine sulfate in the presence of sodium hydroxide. The synthesis of 1,5-Dimethyl-1H-pyrrole-2-carbohydrazide has been optimized to obtain high yields and purity.
Aplicaciones Científicas De Investigación
1,5-Dimethyl-1H-pyrrole-2-carbohydrazide has been studied for its potential use in various scientific research applications. It has been shown to have anticancer properties and has been tested in vitro against various cancer cell lines. 1,5-Dimethyl-1H-pyrrole-2-carbohydrazide has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the formation of amyloid beta peptides.
Propiedades
Número CAS |
133662-25-6 |
|---|---|
Nombre del producto |
1,5-Dimethyl-1H-pyrrole-2-carbohydrazide |
Fórmula molecular |
C7H11N3O |
Peso molecular |
153.18 g/mol |
Nombre IUPAC |
1,5-dimethylpyrrole-2-carbohydrazide |
InChI |
InChI=1S/C7H11N3O/c1-5-3-4-6(10(5)2)7(11)9-8/h3-4H,8H2,1-2H3,(H,9,11) |
Clave InChI |
BCGDETYOMTWFJU-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(N1C)C(=O)NN |
SMILES canónico |
CC1=CC=C(N1C)C(=O)NN |
Sinónimos |
1H-Pyrrole-2-carboxylicacid,1,5-dimethyl-,hydrazide(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



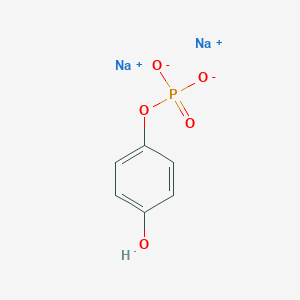
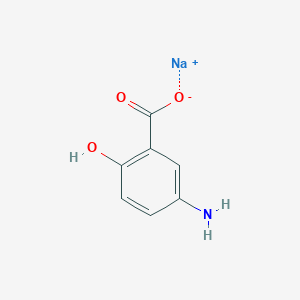
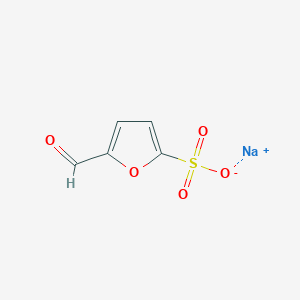
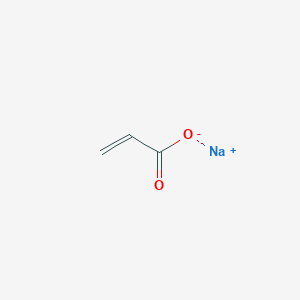
![Pyrazolo[1,5-A]pyridine-2,3-diamine](/img/structure/B152883.png)
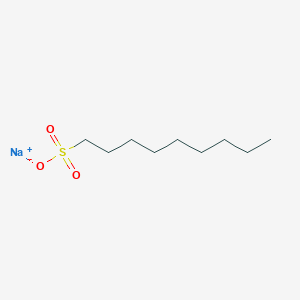
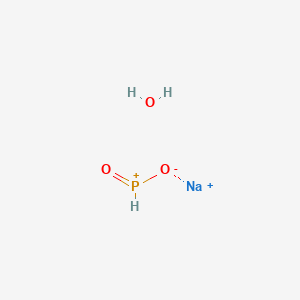
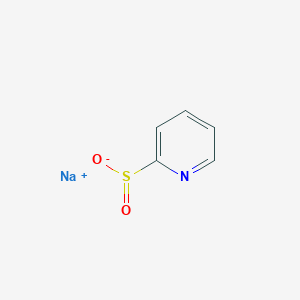
![Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate](/img/structure/B152891.png)
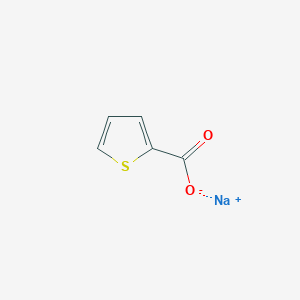
![10H-Spiro[acridine-9,9'-fluorene]](/img/structure/B152894.png)
![spiro[benzo[d][1,3]oxazine-4,4'-piperidin]-2(1H)-one hydrochloride](/img/structure/B152900.png)
![Spiro[indoline-3,4'-piperidin]-2-one](/img/structure/B152902.png)
